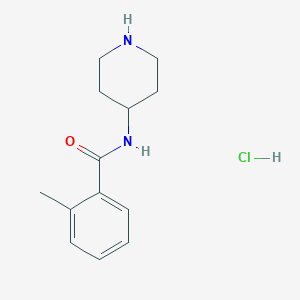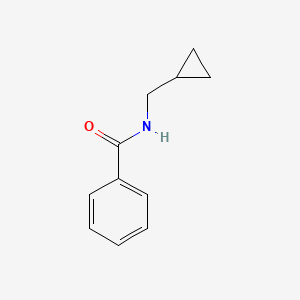![molecular formula C8H6BrNO2 B6600252 8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one CAS No. 1939174-12-5](/img/structure/B6600252.png)
8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one (8-BPP) is a synthetic organic compound with a molecular formula of C7H6BrNO2. It is a heterocyclic compound, which means that its structure contains both carbon and nitrogen atoms in a ring. 8-BPP is an important intermediate in organic synthesis and has been used in various areas of research. It is also a valuable tool for drug discovery and development, as it has been found to possess various biological activities.
作用機序
The exact mechanism of action of 8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one is not yet fully understood. However, it is thought to act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 is thought to reduce inflammation and may also be involved in the anti-cancer effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer effects, as well as being a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound has been studied as an antioxidant, as it has been found to scavenge free radicals. It has also been found to have neuroprotective effects, which may be useful in the treatment of Alzheimer’s disease.
実験室実験の利点と制限
The main advantage of using 8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one in lab experiments is that it is a relatively simple compound to synthesize. Additionally, it has a wide range of potential applications and can be used in a variety of experiments. The main limitation of using this compound in lab experiments is that the exact mechanism of action is not yet fully understood, so it is difficult to predict the effects of using this compound in different experiments.
将来の方向性
There are a number of potential future directions for 8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one research. One possibility is to further investigate its anti-inflammatory and anti-cancer effects. Another possibility is to investigate its potential as an antioxidant and its potential for use in the treatment of Alzheimer’s disease. Additionally, further research could be done to investigate its mechanism of action, as this could lead to new applications for this compound. Finally, further research could be done to investigate its potential as a drug delivery system, as this could open up new possibilities for drug development.
合成法
8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one can be synthesized by several methods, but the most common is the reaction of 4-hydroxy-2-bromobenzaldehyde with pyridine in the presence of an acid catalyst. This reaction yields this compound as the main product, along with other minor products. The reaction is usually carried out at room temperature and requires a few hours to complete.
科学的研究の応用
8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one has been used in various scientific research studies. It has been found to have anti-inflammatory and anti-cancer effects, as well as being a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been studied as a potential treatment for Alzheimer’s disease, as it has been found to have neuroprotective effects. Additionally, this compound has been studied as an antioxidant, as it has been found to scavenge free radicals.
特性
IUPAC Name |
8-bromo-1H-pyrano[4,3-c]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-7-2-10-1-5-6(7)3-12-4-8(5)11/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVOFDVYIRNDBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2C(=O)CO1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6600186.png)



![5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride](/img/structure/B6600217.png)
methanone](/img/structure/B6600228.png)




![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide](/img/structure/B6600261.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole](/img/structure/B6600273.png)